Daclatasvir-d16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclatasvir-d16 is a deuterated form of daclatasvir, a direct-acting antiviral agent used primarily for the treatment of chronic hepatitis C virus infections. This compound is designed to inhibit the non-structural protein 5a of the hepatitis C virus, thereby preventing viral replication and assembly. This compound is particularly noted for its high selectivity and potency against various genotypes of the hepatitis C virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of daclatasvir-d16 involves multiple steps, starting with the preparation of the biphenyl intermediate. The key steps include:
Friedel-Crafts Acylation: Biphenyl is acylated using chloroacetyl chloride and aluminum chloride as a catalyst.
Imidazole Formation: The acylated biphenyl undergoes cyclization with imidazole derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For the initial acylation and cyclization steps.
Continuous Flow Reactors: For the deuteration step to ensure uniform incorporation of deuterium atoms.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity and isotopic composition.
Chemical Reactions Analysis
Types of Reactions
Daclatasvir-d16 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced this compound forms.
Substitution: Substituted this compound compounds with various functional groups.
Scientific Research Applications
Daclatasvir-d16 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of daclatasvir in biological samples.
Biology: Studied for its effects on viral replication and protein interactions in cell cultures.
Medicine: Investigated for its potential to treat other viral infections beyond hepatitis C.
Industry: Utilized in the development of new antiviral drugs and formulations.
Mechanism of Action
Daclatasvir-d16 exerts its antiviral effects by binding to the non-structural protein 5a of the hepatitis C virus. This binding prevents the protein from interacting with host cell proteins and membranes, which are essential for viral replication and assembly. The compound disrupts the formation of the viral replication complex, thereby inhibiting the production of new viral particles.
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: Another direct-acting antiviral used in combination with daclatasvir for hepatitis C treatment.
Ledipasvir: Inhibits the same non-structural protein 5a but has a different chemical structure.
Velpatasvir: A pan-genotypic inhibitor of non-structural protein 5a with broader activity.
Uniqueness
Daclatasvir-d16 is unique due to its deuterated nature, which enhances its metabolic stability and prolongs its half-life in the body. This modification can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C40H50N8O6 |
---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
methyl N-[2,3,4,4,4-pentadeuterio-1-oxo-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[2,3,4,4,4-pentadeuterio-2-(methoxycarbonylamino)-3-(trideuteriomethyl)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-(trideuteriomethyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33?,34?/m0/s1/i1D3,2D3,3D3,4D3,23D,24D,33D,34D |
InChI Key |
FKRSSPOQAMALKA-FNEQWQGYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)C([2H])(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.